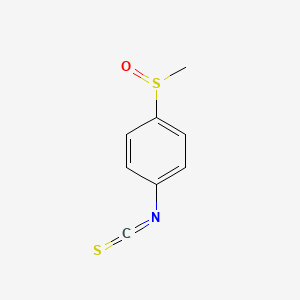
2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and multiple methyl groups attached to an octadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,6-trimethyl-1,5-heptadiene and a suitable nitrile source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the nitrile group. Common catalysts include transition metal complexes.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-oxo-3,3,6-trimethylocta-4,5-dienenitrile.
Reduction: Formation of 2-hydroxy-3,3,6-trimethylocta-4,5-dienamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxy-3,3,6-trimethylocta-4,5-dienamine: Similar structure but with an amine group instead of a nitrile group.
2-Oxo-3,3,6-trimethylocta-4,5-dienenitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3,3,6-trimethylocta-4,5-dienenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.
特性
| 113426-84-9 | |
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
InChI |
InChI=1S/C11H17NO/c1-5-9(2)6-7-11(3,4)10(13)8-12/h7,10,13H,5H2,1-4H3 |
InChIキー |
LEOGKJYRFKREMI-UHFFFAOYSA-N |
正規SMILES |
CCC(=C=CC(C)(C)C(C#N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
